N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a dihydropyrimidin-6-one core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a thioacetamide-linked 2-chloro-4-methylphenyl moiety. Its synthesis likely involves coupling of sulfonylpyrimidinone intermediates with thioacetamide derivatives under basic conditions, analogous to methods described in related studies .
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-3-8-16(15(21)9-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-4-13(29-2)5-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBAMLMNJLRUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. For instance, derivatives containing thiazole and benzimidazole groups have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve induction of apoptosis and inhibition of tumor cell proliferation through modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit varying degrees of activity against bacterial pathogens. For example, certain synthesized compounds displayed notable antibacterial effects when tested using disk diffusion methods against standard strains . The antimicrobial efficacy is likely linked to the presence of the sulfonamide group in the structure, which is known for its antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of N-(2-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide have been explored through in vitro assays. Compounds with similar chemical frameworks have demonstrated the ability to reduce inflammatory markers in cell cultures. This suggests a potential therapeutic application in treating inflammatory diseases .
The biological activities of this compound are believed to stem from several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : It can influence the release of key cytokines involved in inflammation and immune response.
- Inhibition of Microbial Growth : The structural components may interfere with bacterial cell wall synthesis or function.
Data Summary
| Activity Type | Effect | Cell Lines/Pathogens Tested | Mechanism |
|---|---|---|---|
| Anticancer | Cytotoxicity | A549, C6 | Apoptosis induction |
| Antimicrobial | Varying antibacterial activity | Various bacterial strains | Cell wall synthesis inhibition |
| Anti-inflammatory | Reduction in inflammatory markers | In vitro assays | Cytokine modulation |
Case Studies
- Study on Thiazole Derivatives : A study synthesized thiazole derivatives that exhibited significant anticancer activity against A549 cells, suggesting a promising avenue for further exploration in drug development .
- Antimicrobial Testing : Research on benzoxazepine derivatives showed limited antimicrobial activity but significant effects against specific bacterial strains, indicating that structural modifications could enhance efficacy .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide ()
- 2-chloro-4-methylphenyl in the target compound. Sulfonyl group: 4-methylphenyl vs. 4-methoxybenzenesulfonyl.
- Impact :
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key Differences: Phenyl group: 2,3-dichlorophenyl vs. 2-chloro-4-methylphenyl. Pyrimidinone substitution: Lacks the sulfonyl group present in the target compound.
- Absence of the sulfonyl group may limit hydrogen-bonding interactions with biological targets .
Core Heterocycle Modifications
N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides ()
- Key Differences: Heterocycle: 1,3,4-oxadiazole vs. dihydropyrimidinone. Sulfonyl group: Absent in oxadiazole derivatives.
- Derivatives in this class showed antimicrobial activity (e.g., compound 6f: MIC = 8 µg/mL against S. aureus), suggesting the target compound’s pyrimidinone core may offer divergent bioactivity profiles .
Sulfonyl Group Variations
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide ()
- Key Differences :
- Sulfonyl group : 3-chloro-4-methoxyphenyl vs. 4-methoxybenzenesulfonyl.
- N-substituent : Cyclohexenylethyl vs. 2-chloro-4-methylphenyl.
- Impact :
Crystallographic and Physicochemical Properties
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Key Differences: Pyrimidinyl group: 4,6-diamino substitution vs. 5-sulfonyl-6-oxo in the target compound.
- Impact: The amino groups facilitate hydrogen bonding, as evidenced by crystal packing interactions (e.g., N–H···O bonds). In contrast, the sulfonyl and oxo groups in the target compound may enhance dipole interactions and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
